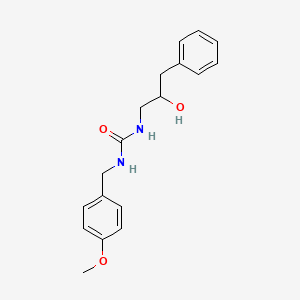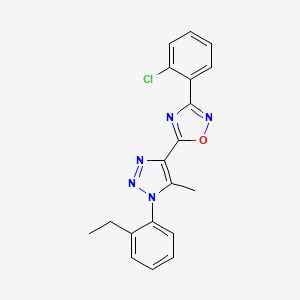
3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
カタログ番号:
B2967794
CAS番号:
941913-09-3
分子量:
365.82
InChIキー:
YWXDIRWRGNRHNV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including the reagents and conditions required and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用
Synthesis and Characterization
- 1,3,4-oxadiazoles, including compounds similar to the one , are synthesized through various chemical reactions and are characterized for their structural properties. For instance, the synthesis of 1,3,4-oxadiazoles is achieved by treating aromatic carboxylic acids with hydrazine dihydrochloride, a process explored in the context of different derivatives (Ye et al., 2006).
Antimicrobial and Antibacterial Activities
- Some derivatives of 1,3,4-oxadiazoles have been studied for their antimicrobial and antibacterial activities. For example, new unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles have shown in vitro antibacterial activity against Gram-positive bacteria (Arora et al., 2012). Additionally, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been synthesized and screened for antimicrobial activities, demonstrating potential efficacy (Bektaş et al., 2007).
Potential Anticancer Agents
- Certain 1,2,4-oxadiazole compounds have been identified as novel apoptosis inducers and potential anticancer agents. For instance, specific derivatives have demonstrated activity against breast and colorectal cancer cell lines and have been identified as targets for cancer treatment research (Zhang et al., 2005).
Enzyme Inhibition
- Compounds derived from 1,3,4-oxadiazole structures have been investigated for their inhibitory effects on enzymes like lipase and α-glucosidase, suggesting their potential use in medicinal chemistry (Bekircan et al., 2015).
Photoluminescence and Structural Analysis
- Derivatives containing 1,3,4-oxadiazole units have been synthesized and analyzed for their photoluminescence properties, which could have implications in material science and engineering (Yu et al., 2002).
Histamine Receptor Antagonists
- Some 1,2,4-oxadiazoles have been developed as potent and selective histamine H3 receptor antagonists, indicating their potential application in the treatment of related disorders (Clitherow et al., 1996).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-3-13-8-4-7-11-16(13)25-12(2)17(22-24-25)19-21-18(23-26-19)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXDIRWRGNRHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-(1-(Benzhydrylcarbamoyl)azetidin-3-yl)piperidine-4-ca...
Cat. No.: B2967711
CAS No.: 2034427-40-0
2-(benzylthio)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazi...
Cat. No.: B2967712
CAS No.: 1185039-39-7
Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]ami...
Cat. No.: B2967713
CAS No.: 518330-67-1
2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]unde...
Cat. No.: B2967718
CAS No.: 2411315-14-3
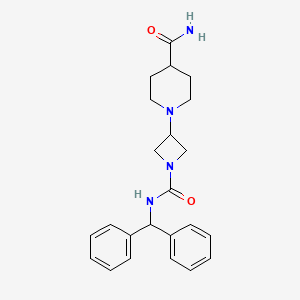
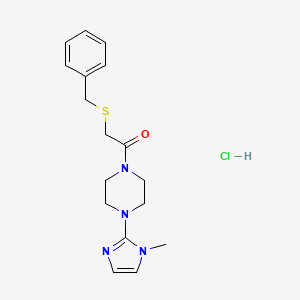
![Ethyl 2-methyl-5-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2967713.png)
![2-Chloro-1-(3,3-dioxo-3lambda6-thia-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2967718.png)


![N-phenyl-N-propan-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2967721.png)
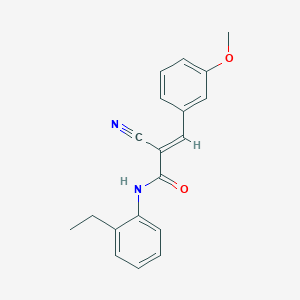
![N-benzyl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2967725.png)
![[(3S)-Pyrrolidin-3-yl]pyrazin-2-amine dihydrochloride](/img/structure/B2967726.png)
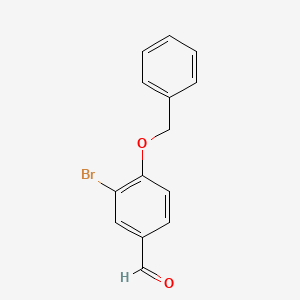
![1-[2-Methyl-6-(trifluoromethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2967728.png)
![(4-methylphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2967731.png)
